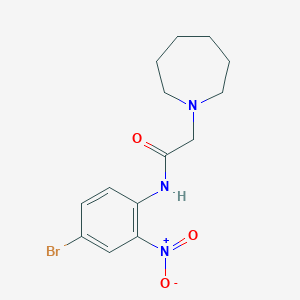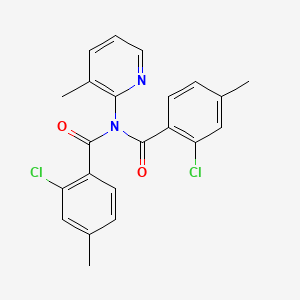![molecular formula C24H30FN3O2 B4139483 3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4139483.png)
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[4-(1-adamantyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "A-366" and belongs to the class of adamantyl-substituted pyrrolidines. A-366 has been extensively studied for its ability to modulate various biological targets, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of A-366 is not fully understood, but it is believed to act as a modulator of various biological targets. For example, A-366 has been shown to inhibit the uptake of dopamine by the dopamine transporter, leading to increased dopamine levels in the brain. This effect may contribute to its potential therapeutic applications in Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Biochemical and Physiological Effects:
A-366 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter uptake, ion channel activity, and neuronal excitability. These effects may contribute to its potential therapeutic applications in neurological disorders, such as Parkinson's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of A-366 is its ability to modulate multiple biological targets, making it a promising candidate for the development of novel drugs. However, one limitation of A-366 is its relatively low potency compared to other compounds targeting the same biological targets. Therefore, further optimization of A-366 or the development of more potent analogs may be necessary.
Zukünftige Richtungen
There are several future directions for research on A-366. One potential area of research is the development of more potent analogs of A-366 for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of A-366 on neurotransmitter uptake and neuronal excitability. Additionally, the potential applications of A-366 in other areas, such as cancer therapy, should be explored.
Wissenschaftliche Forschungsanwendungen
A-366 has been shown to modulate various biological targets, including the dopamine transporter, sigma-1 receptor, and voltage-gated sodium channels. These targets are involved in various physiological processes, such as neurotransmitter uptake and neuronal excitability. Therefore, A-366 has potential applications in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c25-19-1-3-20(4-2-19)28-22(29)12-21(23(28)30)26-5-7-27(8-6-26)24-13-16-9-17(14-24)11-18(10-16)15-24/h1-4,16-18,21H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQASUMUNRWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4139407.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4139414.png)
![4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4139426.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4139430.png)

![1-[(4-isopropoxybenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139443.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4139455.png)
![2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4139461.png)
![3-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4139463.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4139470.png)


![2-[(4-fluorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B4139506.png)
![9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acetate (salt)](/img/structure/B4139513.png)